molecular formula C22H13N3O4S B3668831 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B3668831
M. Wt: 415.4 g/mol
InChI Key: DWNVOPOAKKGRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzoxazol-2-ylsulfanyl)-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzoxazol-2-ylsulfanyl)-6-nitro-4-phenyl-1,2-dihydroquinolin-2-one is unique due to the combination of its benzoxazole and quinolinone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-6-nitro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4S/c26-21-20(30-22-24-17-8-4-5-9-18(17)29-22)19(13-6-2-1-3-7-13)15-12-14(25(27)28)10-11-16(15)23-21/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVOPOAKKGRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 3
Reactant of Route 3
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 4
Reactant of Route 4
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 5
Reactant of Route 5
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 6
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

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